molecular formula C21H21N5OS B2494043 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 852142-79-1

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2494043
CAS No.: 852142-79-1
M. Wt: 391.49
InChI Key: JHIKIUNIPVGYPM-UHFFFAOYSA-N
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Description

This compound is a triazolyl thioacetamide derivative characterized by a 1H-indol-3-yl substituent at the 5-position of the 1,2,4-triazole ring and an N-(2,5-dimethylphenyl)acetamide group. Its structure combines a heterocyclic indole moiety, known for π-π stacking and hydrogen-bonding capabilities, with a triazole-thioether linkage that enhances metabolic stability.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-13-8-9-14(2)18(10-13)23-19(27)12-28-21-25-24-20(26(21)3)16-11-22-17-7-5-4-6-15(16)17/h4-11,22H,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIKIUNIPVGYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a hybrid structure featuring both indole and 1,2,4-triazole moieties. This compound has garnered attention due to its potential biological activities, including antibacterial and anticancer properties. This article reviews the synthesis, biological evaluation, and pharmacological profiles of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with triazole-thioether precursors. The general synthetic pathway can be summarized as follows:

  • Formation of the Triazole Moiety : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Thioether Formation : The introduction of sulfur into the triazole structure is achieved using thiol reagents.
  • Acetamide Formation : Finally, the acetamide group is introduced via acylation reactions with acetic anhydride or acetyl chloride.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. For example, studies have reported that various triazole derivatives demonstrate activity against Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported as low as 0.25μg/mL0.25\,\mu g/mL against resistant strains like Staphylococcus aureus .
  • The compound's structural features, particularly substitutions on the triazole ring and the presence of electron-donating groups on aromatic rings, enhance its antibacterial efficacy .
CompoundTarget BacteriaMIC (μg/mL)
Triazole Derivative AE. coli0.5
Triazole Derivative BS. aureus0.25
Target CompoundBacillus subtilisTBD

Anticancer Activity

The anticancer potential of 1,2,4-triazoles has been widely studied. Notably:

  • Compounds similar to our target have shown inhibitory effects on various cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 27.3μM27.3\,\mu M to 43.4μM43.4\,\mu M .
  • The mechanism of action may involve the inhibition of specific metabolic pathways or enzymes crucial for cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Indole Moiety : Known for its role in various biological activities including anticancer effects.
  • Triazole Ring : Contributes to antimicrobial properties and enhances solubility.
  • Thioether Linkage : May improve bioavailability and facilitate interactions with biological targets.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • A study demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that structural modifications can lead to enhanced efficacy .
  • Another investigation found that specific substitutions on the indole ring significantly impacted the anticancer activity against breast cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its indole-triazole-thioacetamide core. Below is a comparative analysis with key analogs:

Compound Key Substituents Notable Properties Reference
Target Compound 5-(1H-Indol-3-yl), N-(2,5-dimethylphenyl) Enhanced π-π interactions (indole), moderate lipophilicity (dimethylphenyl)
7a–7c () 5-(3-Bromophenyl), N-phenylpropanamide UV-Vis absorption ~295–298 nm; bromine increases molecular weight/polarity
6a–6c () Naphthalene-1-yloxy, nitro-substituted phenyl Nitro groups improve electron-withdrawing effects; IR C=O stretches ~1676–1682 cm⁻¹
VUAA1 () 5-(3-Pyridinyl), N-(4-ethylphenyl) Orco receptor agonist; pyridine enhances cation-π interactions
N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () 5-[(4-Methylphenyl)sulfanylmethyl], N-(2,5-dimethylphenyl) Higher lipophilicity due to sulfanylmethyl; reduced hydrogen-bonding potential vs. indole
7d–7e () 5-(1-(4-Isobutylphenyl)ethyl), N-(2-chlorophenyl/phenyl) Chlorophenyl enhances halogen bonding; isobutyl improves hydrophobic interactions
2a–i () 1,3,4-Oxadiazole-2-thiol, N-(thiazol/benzothiazol-2-yl) Oxadiazole-thiol vs. triazole-thioether: altered metabolic stability and cytotoxicity profiles

Spectral and Physicochemical Comparisons

  • IR Spectroscopy :

    • The target compound’s acetamide C=O stretch (~1670–1680 cm⁻¹) aligns with analogs like 6b (1682 cm⁻¹) and 8a (1679 cm⁻¹) .
    • Indole N-H stretches (~3260–3300 cm⁻¹) are distinct from nitro-group vibrations (~1500–1535 cm⁻¹) in 6b–6c .
  • NMR Data :

    • The dimethylphenyl group in the target compound would show aromatic protons as a singlet (δ ~2.2–2.5 ppm for CH3) and multiplet (δ ~6.9–7.2 ppm for Ar-H), contrasting with nitro-substituted analogs like 6b (δ ~8.6 ppm for Ar-H) .
  • Lipophilicity :

    • The 2,5-dimethylphenyl group increases logP compared to nitro- or chlorophenyl analogs, favoring passive diffusion across biological membranes .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of conditions. Key parameters include:

  • Temperature : Maintain 60–80°C during nucleophilic substitution steps to ensure reactivity without side products .
  • Solvents : Use polar aprotic solvents (e.g., dimethylformamide) to enhance solubility of intermediates .
  • Catalysts : Triethylamine is often employed to neutralize acidic byproducts and accelerate thioether bond formation .
    Post-synthesis, purity is validated via HPLC (>95%) and recrystallization from ethanol-DMF mixtures .

Q. How can researchers confirm the structural integrity of the synthesized compound?

A combination of spectroscopic and analytical techniques is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, triazole methyl at δ 2.5–3.0 ppm) and carbon backbones .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ at m/z 435.12) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerance <0.4%) .

Q. What stability considerations are critical for storing this compound?

The compound is susceptible to hydrolysis in acidic/basic conditions. Recommendations:

  • Storage : Argon-purged vials at -20°C in anhydrous DMSO or dry ethanol .
  • Handling : Avoid prolonged exposure to moisture; use gloveboxes for sensitive reactions .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Quantum Chemical Calculations : Predict reactivity of the triazole-thioacetamide core (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Dynamics Simulations : Model binding interactions with targets (e.g., kinases or GPCRs) to guide substituent modifications .
  • QSAR Models : Corolate substituent electronegativity (e.g., methyl vs. methoxy groups) with antimicrobial IC50_{50} values .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Reproducibility : Validate assays (e.g., MIC tests for antifungal activity) using standardized protocols (CLSI guidelines) .
  • Metabolic Stability Screening : Use liver microsome assays to differentiate intrinsic activity vs. pharmacokinetic artifacts .
  • Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) if conflicting IC50_{50} values arise from fluorescence interference .

Q. How can researchers elucidate the mechanism of action for this compound’s antimicrobial activity?

  • Proteomic Profiling : Identify bacterial protein targets via affinity chromatography and LC-MS/MS .
  • Resistance Studies : Serial passage assays under sub-MIC concentrations to detect mutations in target genes (e.g., dihydrofolate reductase) .
  • Membrane Permeability Assays : Measure compound uptake in Gram-negative vs. Gram-positive bacteria using fluorescent probes .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Optimize exothermic steps (e.g., triazole ring closure) in continuous reactors to improve yield and safety .
  • Green Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
  • DoE (Design of Experiments) : Statistically model interactions between variables (e.g., pH, stoichiometry) to identify robust conditions .

Structural and Functional Analysis

Q. How does the indole-triazole-thioacetamide scaffold influence pharmacokinetic properties?

  • Lipophilicity (LogP) : Measured at ~2.8, suggesting moderate blood-brain barrier penetration but requiring prodrug strategies for oral bioavailability .
  • Metabolic Hotspots : CYP3A4-mediated oxidation of the indole ring necessitates structural shielding (e.g., fluorination at C5) .

Q. What analytical techniques characterize degradation products under stress conditions?

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze via LC-MS to identify hydrolysis byproducts (e.g., cleaved thioether bonds) .
  • Oxidative Stability : Use H2_2O2_2/UV light to simulate photooxidation; monitor sulfoxide formation via 1^1H NMR .

Biological Evaluation

Q. How should researchers prioritize biological targets for this compound?

  • Target Fishing : Use cheminformatics tools (e.g., SwissTargetPrediction) to rank kinases or HDACs based on structural similarity to known inhibitors .
  • Phenotypic Screening : Test in zebrafish models for anti-inflammatory or antitumor efficacy before mechanistic studies .

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